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Compound of Interest

Compound Name: Antifungal agent 12

Cat. No.: B12428865 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Ibrexafungerp (formerly SCY-078), a first-in-class triterpenoid antifungal agent.

Executive Summary
Ibrexafungerp represents a novel class of structurally distinct glucan synthase inhibitors known

as triterpenoids. It addresses a critical need for new antifungal agents with a unique

mechanism of action, particularly in the context of rising resistance to existing therapies.

Ibrexafungerp exhibits broad-spectrum activity against a range of pathogenic fungi, including

Candida and Aspergillus species. Its primary mechanism involves the non-competitive inhibition

of the enzyme (1,3)-β-D-glucan synthase, a crucial component in the synthesis of the fungal

cell wall.[1] This inhibition disrupts cell wall integrity, leading to osmotic instability, cell lysis, and

ultimately, fungal cell death.[2][3][4] A key feature of ibrexafungerp is its distinct binding site on

the glucan synthase enzyme complex compared to echinocandins, which results in a lack of

significant cross-resistance.[1][5] This guide provides a comprehensive overview of its

mechanism of action, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of (1,3)-β-D-
Glucan Synthase
The fungal cell wall is a dynamic and essential structure that protects the cell from osmotic

stress and is critical for growth and division. A major structural component of the cell wall in
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many pathogenic fungi is β-(1,3)-D-glucan, a polysaccharide polymer.[1] The synthesis of this

polymer is catalyzed by the enzyme complex (1,3)-β-D-glucan synthase.[4]

Ibrexafungerp exerts its antifungal effect by directly targeting and inhibiting this enzyme.[2] By

preventing the formation of β-(1,3)-D-glucan, ibrexafungerp compromises the structural

integrity of the fungal cell wall.[3] This leads to increased permeability and an inability to

withstand osmotic pressure, resulting in cell lysis and death.[2][4] This targeted action is

fungicidal against Candida species and fungistatic against Aspergillus species.[1][5]

The following diagram illustrates the molecular pathway targeted by ibrexafungerp.
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Figure 1: Mechanism of Action of Ibrexafungerp
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Caption: Figure 1: Mechanism of Action of Ibrexafungerp.
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Quantitative Data
The in vitro activity of ibrexafungerp has been extensively evaluated against a wide range of

fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC)

data, which represents the lowest concentration of the drug that inhibits the visible growth of a

microorganism.

Table 1: In Vitro Activity of Ibrexafungerp against
Candida Species

Species
No. of
Isolates

MIC Range
(µg/mL)

MIC₅₀
(µg/mL)

MIC₉₀
(µg/mL)

Reference(s
)

Candida

albicans
- 0.016 - 0.5 0.06 0.125 [6]

Candida auris 54 0.25 - 2 1 1 [7]

Candida auris 445 - 0.5 1 [8]

Candida

glabrata
- - - -

Candida

parapsilosis
108 0.016 - 8 - 4 [6]

Candida

tropicalis
- 0.06 - ≥8 - 2 [6]

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited,

respectively.

Table 2: In Vitro Activity of Ibrexafungerp against
Aspergillus Species

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9149255/
https://journals.asm.org/doi/10.1128/aac.02694-20
https://pmc.ncbi.nlm.nih.gov/articles/PMC7776951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9149255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9149255/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species
Testing
Method

No. of
Isolates

MEC Range
(mg/L)

MEC₅₀
(mg/L)

Reference(s
)

Aspergillus

fumigatus

(azole-

susceptible)

EUCAST - - 0.03 [9]

Aspergillus

fumigatus

(azole-

susceptible)

CLSI - - 0.06 [9]

Aspergillus

terreus

complex

EUCAST/CL

SI
-

0.030 - 0.078

(GM)
- [9]

For molds like Aspergillus, Minimum Effective Concentration (MEC) is often used, representing

the lowest drug concentration that leads to the growth of small, rounded, compact hyphae. GM

stands for Geometric Mean.

Table 3: In Vivo Efficacy of Ibrexafungerp in a Murine
Model of Invasive Candidiasis (C. auris)

Treatment Group
(oral, twice daily)

Survival Rate (Day
8 post-inoculation)

Kidney Fungal
Burden Reduction
(log₁₀ CFU/g vs.
control)

Reference(s)

Vehicle Control <20% - [7]

Ibrexafungerp 20

mg/kg
~60% Significant [7][10]

Ibrexafungerp 30

mg/kg
~80% >1.5 [7][10]

Ibrexafungerp 40

mg/kg
~90% >2.5 [7][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.mdpi.com/2309-608X/7/3/232
https://www.mdpi.com/2309-608X/7/3/232
https://www.mdpi.com/2309-608X/7/3/232
https://journals.asm.org/doi/10.1128/aac.02694-20
https://journals.asm.org/doi/10.1128/aac.02694-20
https://www.researchgate.net/publication/350287710_Ibrexafungerp_Demonstrates_In_Vitro_Activity_against_Fluconazole-Resistant_Candida_auris_and_In_Vivo_Efficacy_with_Delayed_Initiation_of_Therapy_in_an_Experimental_Model_of_Invasive_Candidiasis
https://journals.asm.org/doi/10.1128/aac.02694-20
https://www.researchgate.net/publication/350287710_Ibrexafungerp_Demonstrates_In_Vitro_Activity_against_Fluconazole-Resistant_Candida_auris_and_In_Vivo_Efficacy_with_Delayed_Initiation_of_Therapy_in_an_Experimental_Model_of_Invasive_Candidiasis
https://journals.asm.org/doi/10.1128/aac.02694-20
https://www.researchgate.net/publication/350287710_Ibrexafungerp_Demonstrates_In_Vitro_Activity_against_Fluconazole-Resistant_Candida_auris_and_In_Vivo_Efficacy_with_Delayed_Initiation_of_Therapy_in_an_Experimental_Model_of_Invasive_Candidiasis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The mechanism of action and efficacy of ibrexafungerp have been elucidated through a series

of standardized in vitro and in vivo experiments.

In Vitro Antifungal Susceptibility Testing (Broth
Microdilution)
This protocol determines the MIC of ibrexafungerp against yeast isolates and is based on the

guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European

Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]

Methodology:

Inoculum Preparation: Fungal isolates are cultured on agar plates to ensure purity and

viability. A suspension is then prepared in sterile saline and adjusted to a standardized

turbidity (e.g., 0.5 McFarland standard).

Drug Dilution: Ibrexafungerp is serially diluted (2-fold) in a multi-well microtiter plate

containing a standard liquid medium (e.g., RPMI-1640).

Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control

well (no drug) and a sterility control well (no inoculum) are included.

Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.[13]

MIC Determination: The MIC is read as the lowest concentration of ibrexafungerp that

causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[13]
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Figure 2: Workflow for Broth Microdilution Susceptibility Testing
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Caption: Figure 2: Workflow for Broth Microdilution Susceptibility Testing.
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(1,3)-β-D-Glucan Synthase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of ibrexafungerp on its target

enzyme.

Methodology:

Enzyme Preparation: A crude membrane fraction containing the glucan synthase enzyme

complex is isolated from fungal cells.

Reaction Mixture: A reaction mixture is prepared containing:

Tris-HCl buffer (pH 7.5)

A radiolabeled substrate: UDP-D-[¹⁴C]glucose

Activators (e.g., GTP)

The prepared enzyme fraction

Varying concentrations of ibrexafungerp (or a control).[14]

Incubation: The reaction is initiated by adding the enzyme and incubated at 30°C for 60

minutes.[14]

Quenching and Filtration: The reaction is stopped by adding an acid (e.g., trichloroacetic

acid), which precipitates the synthesized ¹⁴C-labeled glucan polymer. This insoluble material

is collected by filtration.[15]

Quantification: The radioactivity of the collected polymer is measured using a scintillation

counter. The amount of radioactivity is proportional to the enzyme activity.

IC₅₀ Determination: The concentration of ibrexafungerp that causes a 50% reduction in

enzyme activity (IC₅₀) is calculated.[15]
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Figure 3: Glucan Synthase Inhibition Assay Workflow
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Caption: Figure 3: Glucan Synthase Inhibition Assay Workflow.
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Conclusion
Ibrexafungerp is a pioneering member of the triterpenoid class of antifungals, distinguished by

its potent, targeted inhibition of (1,3)-β-D-glucan synthase. This mechanism disrupts the

fundamental process of fungal cell wall synthesis, leading to cell death. Its efficacy against a

broad range of pathogens, including resistant strains, and its distinct binding site relative to

echinocandins, underscore its significance as a valuable new agent in the antifungal

armamentarium. The robust in vitro and in vivo data provide a solid foundation for its clinical

application and for further research into this promising class of compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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